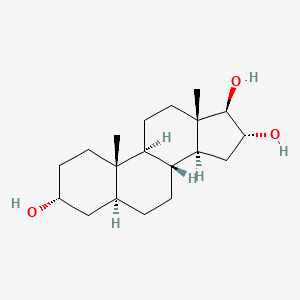

5α-雄甾烷-3α,16α,17β-三醇

描述

5alpha-Androstan-3alpha,16alpha,17beta-triol is a type of organic compound known as androgens and derivatives . These are 3-hydroxylated C19 steroid hormones that favor the development of masculine characteristics and show profound effects on scalp and body hair in humans . It is normally a major metabolite of testosterone with androgenic activity .

Molecular Structure Analysis

The molecular formula of 5alpha-Androstan-3alpha,16alpha,17beta-triol is C19H32O3 . It has a molecular weight of 308.46 . The InChI representation of its structure is InChI=1S/C19H32O3/c1-18-7-5-12 (20)9-11 (18)3-4-13-14 (18)6-8-19 (2)15 (13)10-16 (21)17 (19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 .

Physical and Chemical Properties Analysis

5alpha-Androstan-3alpha,16alpha,17beta-triol is a white to yellow solid . It has a calculated logP value of 3.58, indicating its lipophilic nature . It also has a topological polar surface area of 60.69, three hydrogen bond donors, and three hydrogen bond acceptors .

科学研究应用

应激反应和脑功能的调节

研究强调了雄激素调节脑功能的替代途径,强调了双氢睾酮代谢物,特别是 5α-雄甾烷-3β,17β-二醇 (3β-二醇) 的作用。这种代谢物是下丘脑-垂体-肾上腺轴介导的应激反应的重要调节剂。有趣的是,3β-二醇的作用不是通过雄激素受体介导的,而是通过雌激素受体介导的,通常通过靶基因启动子中的典型雌激素反应元件。这一发现迫使重新评估过去的研究和未来的实验设计,以阐明雄激素受体信号通路的特异性作用 (Handa et al., 2008)。

抗癫痫作用和海马中的雄激素

另一个感兴趣的领域是类固醇激素(如雄激素)对癫痫发作过程的调节。睾酮及其 5α-还原代谢物 5α-雄甾烷-3α,17β-二醇 (3α-二醇) 已被发现对人类受试者和癫痫动物模型具有抗癫痫作用。海马作为雄激素作用的靶点,参与多种类型的癫痫发作,可能在这些抗癫痫作用中发挥至关重要的作用。此外,有证据表明雄激素和癫痫之间存在相互关系,其中发作活动会改变性腺反应性,这表明雄激素和癫痫过程之间存在复杂的相互作用 (Rhodes & Frye, 2004)。

作用机制

Target of Action

5alpha-Androstan-3alpha,16alpha,17beta-triol, also known as 5α-androstane-3β,17α-diol, is a steroid, normally a major metabolite of testosterone with androgenic activity . It has been implicated as a regulator of gonadotropin secretion . Gonadotropins are hormones that stimulate the gonads (the ovaries and testes). They play a crucial role in reproductive health.

Mode of Action

As a metabolite of testosterone, it likely interacts with androgen receptors, influencing the regulation of gonadotropin secretion .

Result of Action

As a metabolite of testosterone with androgenic activity, 5alpha-Androstan-3alpha,16alpha,17beta-triol likely contributes to the development of masculine characteristics . It also shows profound effects on scalp and body hair in humans .

属性

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14-,15-,16+,17-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGDRQWRJUSSAR-JOSSNMMVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

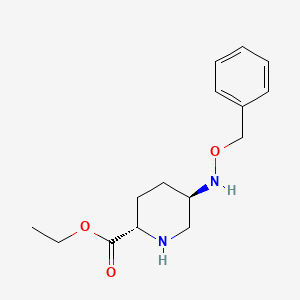

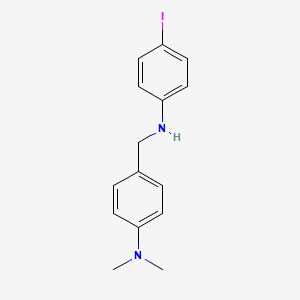

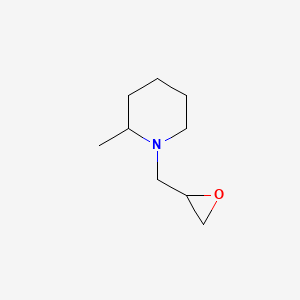

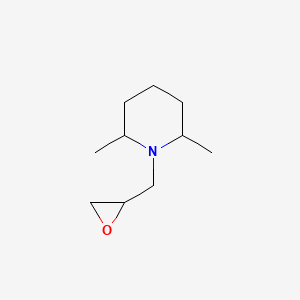

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl (3aR,7aR)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B3102250.png)

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B3102293.png)

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)